molecular formula C14H21NO2 B267174 N-(sec-butyl)-3-propoxybenzamide

N-(sec-butyl)-3-propoxybenzamide

Katalognummer B267174
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: NAWLUYBKCPTMHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-3-propoxybenzamide, commonly known as BP 897, is a selective dopamine D3 receptor antagonist. It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BP 897 has been shown to have a high affinity for dopamine D3 receptors, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

BP 897 acts as a selective dopamine D3 receptor antagonist, which blocks the binding of dopamine to these receptors. This leads to a decrease in the activation of the dopamine D3 receptor pathway, which has been implicated in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor pathway, BP 897 may have therapeutic effects in these disorders.
Biochemical and Physiological Effects
BP 897 has been shown to have various biochemical and physiological effects. It has been shown to decrease cocaine self-administration in rats, indicating its potential use in the treatment of drug addiction. BP 897 has also been shown to improve cognitive function in animal models of schizophrenia. In addition, BP 897 has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

BP 897 has several advantages for lab experiments. It has a high affinity for dopamine D3 receptors, which makes it a useful tool for studying the dopamine D3 receptor pathway. BP 897 is also highly selective for dopamine D3 receptors, which reduces the potential for off-target effects. However, BP 897 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. In addition, BP 897 has poor solubility, which can limit its use in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research on BP 897. One potential direction is to further investigate its therapeutic potential in drug addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of BP 897. In addition, the development of novel formulations of BP 897 with improved solubility and longer half-life may increase its potential therapeutic applications.
Conclusion
In conclusion, BP 897 is a selective dopamine D3 receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on BP 897 may lead to the development of new treatments for various neurological and psychiatric disorders.

Synthesemethoden

The synthesis method of BP 897 involves the reaction of 3-propoxybenzoic acid with sec-butylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure BP 897. This synthesis method has been optimized to produce high yields of BP 897 with high purity.

Wissenschaftliche Forschungsanwendungen

BP 897 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in various neurological and psychiatric disorders. BP 897 has been studied for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Eigenschaften

Produktname

N-(sec-butyl)-3-propoxybenzamide

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

N-butan-2-yl-3-propoxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-9-17-13-8-6-7-12(10-13)14(16)15-11(3)5-2/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,16)

InChI-Schlüssel

NAWLUYBKCPTMHN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.